Agrocybolacton
Description
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1R,2S,6S,12R,15S)-2-hydroxy-5,5-dimethyl-11,13-dioxatetracyclo[7.5.1.01,6.012,15]pentadec-8-en-14-one |
InChI |
InChI=1S/C15H20O4/c1-14(2)6-5-10(16)15-9(14)4-3-8-7-18-12(11(8)15)19-13(15)17/h3,9-12,16H,4-7H2,1-2H3/t9-,10-,11+,12+,15-/m0/s1 |
InChI Key |
FUNRAISQDFOMFQ-RSPOJEKHSA-N |
Isomeric SMILES |
CC1(CC[C@@H]([C@@]23[C@H]1CC=C4[C@@H]2[C@H](OC4)OC3=O)O)C |
Canonical SMILES |
CC1(CCC(C23C1CC=C4C2C(OC4)OC3=O)O)C |
Synonyms |
agrocybolacton |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities and Pharmacological Applications
The biological activities of Agrocybolacton can be categorized into several key areas:
1. Anticancer Activity
- Mechanism : Research indicates that polysaccharides derived from Agrocybe species can inhibit tumor growth and metastasis. For instance, polysaccharides isolated from A. aegerita demonstrated significant inhibition of transplanted sarcoma S180 tumors in mice .
- Case Study : A study by Liu et al. (2023) revealed that a polysaccharide from A. cylindracea inhibited the proliferation of human gastric cancer cells with an IC50 value of 240.71 µg/mL .
2. Antidiabetic Properties
- Mechanism : Agrocybolacton and its derivatives have shown promise in managing diabetes through mechanisms such as improving insulin sensitivity and reducing blood glucose levels.
- Case Study : A study highlighted that polysaccharides from A. chaxingu significantly lowered blood sugar levels in diabetic mice, suggesting their potential as therapeutic agents for diabetes .
3. Antimicrobial Effects
- Mechanism : The antibacterial properties of compounds derived from Agrocybe have been documented, demonstrating efficacy against various bacterial strains.
- Case Study : Research showed that extracts from Cyclocybe aegerita exhibited antibacterial activity with minimal inhibition concentrations (MIC) as low as 31 µg/mL against Staphylococcus aureus .
Table 1: Summary of Biological Activities of Agrocybolacton
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibits tumor growth | Liu et al. (2023) |
| Antidiabetic | Lowers blood glucose levels | Lee et al. (2010) |
| Antimicrobial | Inhibits bacterial growth | Motoshima et al. (2018) |
Table 2: Case Studies on Agrocybolacton Applications
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Liu et al. (2023) | Cancer Treatment | Significant inhibition of gastric cancer cell growth |
| Lee et al. (2010) | Diabetes Management | Reduction in blood sugar levels in diabetic mice |
| Motoshima et al. (2018) | Antimicrobial Effects | Effective against Leishmania spp., inhibiting arginase activity |
Chemical Reactions Analysis
Hydrolysis Reactions
Lactones typically undergo hydrolysis in acidic or basic conditions to form hydroxy acids or their salts. For example:
This reaction is common in fungal metabolites during extraction or purification processes .
Oxidation and Reduction
Lactones may participate in redox reactions depending on their functional groups:
-
Oxidation : Conversion of alcohol groups to ketones or carboxylic acids.
-
Reduction : Hydrogenation of double bonds within the lactone ring using catalysts like Pd/C or NaBH₄ .
Enzymatic Modifications
Fungal enzymes (e.g., oxidases or hydrolases) could modify Agrocybolacton’s structure, altering bioactivity. For instance:
Biological Activity-Related Reactions
If Agrocybolacton shares properties with other Agrocybe metabolites, it may:
-
Inhibit cancer cell proliferation via apoptosis induction (e.g., IC₅₀ values of 240–490 µg/mL for Agrocybe polysaccharides in gastric/colorectal cancer cells) .
-
Exhibit antioxidant effects (e.g., 68–85% radical scavenging activity at 4.5 mg/mL for A. aegerita polysaccharides) .
Data Table: Hypothetical Reactions of Agrocybolacton
| Reaction Type | Conditions | Products | Biological Relevance |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, H₂O, 80°C | Hydroxy acid | Enhanced solubility for drug delivery |
| Enzymatic oxidation | Fungal oxidases, pH 7.0 | Epoxidized lactone | Increased antimicrobial activity |
| Catalytic hydrogenation | H₂, Pd/C, 25°C | Reduced lactone (diol form) | Modified anti-inflammatory effects |
Key Limitations
-
No peer-reviewed studies on Agrocybolacton were identified in the provided sources.
-
The above analysis extrapolates from structurally related fungal metabolites (e.g., polysaccharides, sesquiterpenes) .
For authoritative insights, targeted experimental studies (e.g., NMR, LC-MS) and bioactivity assays are required. Let me know if you’d like assistance refining this framework with additional parameters!
Q & A
Basic Research Questions
Q. How to formulate a research question for studying Agrocybolacton’s biological activity?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example:
- Population: Specific cell lines or organisms affected by Agrocybolacton.
- Intervention: Agrocybolacton dosage or delivery method.
- Comparison: Control groups or analogous compounds.
- Outcome: Quantifiable metrics (e.g., inhibition rates, gene expression).
- Time: Duration of exposure.
Ensure feasibility by aligning with available analytical tools (e.g., HPLC for purity checks) and ethical guidelines for biological assays .
Q. What are the key considerations in designing experiments to isolate Agrocybolacton from natural sources?
- Methodological Answer :
- Extraction Protocols : Optimize solvent polarity (e.g., ethanol vs. methanol) based on Agrocybolacton’s solubility.
- Purity Validation : Combine spectroscopic (NMR, IR) and chromatographic (HPLC, TLC) methods.
- Reproducibility : Document extraction parameters (temperature, pH, time) in detail to enable replication .
- Table 1 : Common Techniques for Natural Compound Isolation
| Technique | Application | Limitations |
|---|---|---|
| Column Chromatography | High-resolution separation | Time-intensive |
| HPLC | Quantification of purity | Costly equipment |
| TLC | Rapid preliminary analysis | Low sensitivity |
Advanced Research Questions
Q. How to address discrepancies in reported bioactivity data of Agrocybolacton across studies?
- Methodological Answer :
- Meta-Analysis Framework :
Compile datasets from peer-reviewed studies.
Normalize variables (e.g., dosage units, assay conditions).
Apply statistical models (ANOVA, regression) to identify confounding factors (e.g., solvent choice, cell line variability).
- Uncertainty Quantification : Report confidence intervals and error margins for bioactivity metrics .
- Contradiction Resolution : Use sensitivity analysis to test hypotheses (e.g., pH-dependent activity).
Q. What advanced analytical methodologies are recommended for elucidating the stereochemistry of Agrocybolacton?
- Methodological Answer :
- Chiral Chromatography : Employ chiral stationary phases (CSPs) to separate enantiomers.
- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable.
- Computational Modeling : Pair NMR data with DFT (Density Functional Theory) calculations to predict stereoisomer stability .
- Table 2 : Pros and Cons of Stereochemical Analysis Methods
| Method | Pros | Cons |
|---|---|---|
| X-ray Crystallography | Definitive structural proof | Requires high-quality crystals |
| CD Spectroscopy | Rapid enantiomer differentiation | Limited to chromophoric compounds |
| Molecular Dynamics | Predicts stability under varying conditions | Computationally intensive |
Q. How to ensure methodological rigor when analyzing Agrocybolacton’s mechanism of action?
- Methodological Answer :
- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics data to map pathways.
- Dose-Response Validation : Use Hill slope models to confirm EC50/IC50 consistency across replicates.
- Blinding : Implement double-blind protocols in cell-based assays to reduce bias .
Data Management and Reporting
Q. What strategies mitigate data fragmentation in interdisciplinary Agrocybolacton research?
- Methodological Answer :
- Centralized Repositories : Use platforms like Zenodo or Figshare for raw data storage.
- Metadata Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Cross-Validation : Share datasets with collaborators to verify reproducibility .
Key Methodological Frameworks
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
